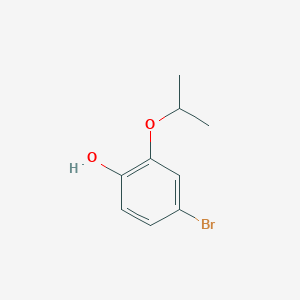

4-Bromo-2-isopropoxyphenol

Vue d'ensemble

Description

“4-Bromo-2-isopropoxyphenol” is a chemical compound with the molecular formula C9H11BrO2 . It is also known as triclosan, an antimicrobial agent.

Synthesis Analysis

The synthesis of compounds related to “4-Bromo-2-isopropoxyphenol” involves various methods. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves three successive direct lithiations and a bromination reaction starting from thiophene . The synthesis of profenofos, an organophosphate insecticide, involves reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-isopropoxyphenol” can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 231.09 g/mol. The structure of related compounds, such as 4-bromo-2-isopropylphenol, has been established using spectroscopic techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-isopropoxyphenol” include a molecular weight of 231.09 g/mol. The compound is also known as triclosan, an antimicrobial agent.

Applications De Recherche Scientifique

1. Antimicrobial Potential and Computational Studies

- Summary of Application : This compound has been synthesized and used as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II). These compounds were evaluated for their antibacterial potential against different strains of bacteria .

- Methods of Application : The compound was synthesized via the Debus–Radziszewski method. The compounds were characterized by different analytical and spectroscopic techniques, i.e. SC-XRD, 1 H-NMR, FT-IR, and UV-visible spectroscopy, conductivity measurement and elemental analysis .

- Results or Outcomes : The copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .

2. Crystal Structure and DFT Study

- Summary of Application : The experimental crystal structure of a Schiff base compound 4-bromo-2- (4,6-dichloro-phenylimino)-phenol 1 is determined by single crystal X-ray diffraction .

- Methods of Application : The electronic structure in the gas phase is studied by density functional theory (DFT) calculations .

- Results or Outcomes : The theoretical results have good agreement with the data obtained from the crystallographic analysis .

3. Synthesis of 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

- Summary of Application : This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .

- Methods of Application : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : The synthesis was successful .

4. Synthesis of Other Compounds

- Summary of Application : This compound is used as an intermediate in the synthesis of other complex organic compounds .

- Methods of Application : The compound was synthesized using pyridinium hydrobromide perbromide in dichloromethane at 20°C for 6 hours .

- Results or Outcomes : The synthesis yielded a 94% yield of the desired product .

5. Bromophenol Derivative

- Summary of Application : As a bromophenol, this compound is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. It can be viewed as a hydroxyl derivative of bromobenzene, or as a brominated derivative of phenol .

- Methods of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .

- Results or Outcomes : There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .

6. Electrophilic Bromination of Phenols

- Summary of Application : This compound has been used in a practical, mild, and efficient electrophilic bromination procedure for phenols and phenol–ethers .

- Methods of Application : The bromination of 4-isopropoxyphenol was achieved using a new I (III)-based reagent: the PIDA–AlBr3 system .

- Results or Outcomes : The bromination of 4-isopropoxyphenol was achieved in 18% yield .

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOYQPKNGGAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropoxyphenol | |

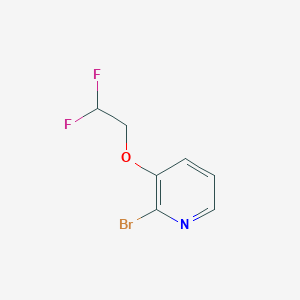

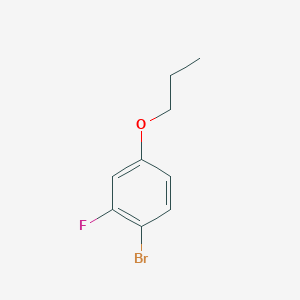

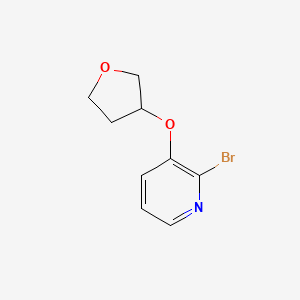

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)

![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)

![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)

![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)